Depyrazine 7,8-Dinitrophenyl Varenicline
Beschreibung
Eigenschaften
Molekularformel |
C11H11N3O4 |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H11N3O4/c15-13(16)10-2-8-6-1-7(5-12-4-6)9(8)3-11(10)14(17)18/h2-3,6-7,12H,1,4-5H2 |
InChI-Schlüssel |
VSKYGZMZVGNBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Depyrazine 7,8-Dinitrophenyl Varenicline belongs to a family of varenicline derivatives modified with nitro groups. Key structural analogs include:
- Positional Isomerism: The placement of nitro groups (e.g., 6,8 vs. For instance, the 7,8-DNP derivative may exhibit greater steric constraints compared to the 6,8 isomer due to proximity to the pyrazine ring .
Reactivity and Stability
- DNP Group Reactivity : The electron-withdrawing nitro groups enhance electrophilic character, making Depyrazine 7,8-Dinitrophenyl Varenicline prone to nucleophilic substitution or reduction reactions. This contrasts with varenicline’s unmodified structure, which is more resistant to such transformations .
- Comparative Stability: DNP-containing compounds like Depyrazine 7,8-Dinitrophenyl Varenicline may exhibit lower thermal stability compared to non-nitrated analogs due to the nitro group’s propensity for exothermic decomposition .
Analytical Considerations
- Detection Methods: DNP derivatives are often analyzed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). The DNP group’s strong UV absorption (λ~350 nm) facilitates trace detection, unlike non-chromophoric impurities such as Related Substance C (imidazo-benzazepine derivative) .
- Isomer Differentiation : Positional isomers (e.g., 6,8- vs. 7,8-DNP) require advanced techniques like tandem MS or nuclear magnetic resonance (NMR) for unambiguous identification .
Pharmacological Implications
The DNP group’s bulk and electron-withdrawing nature likely disrupt receptor binding, rendering it inert in therapeutic contexts .
Vorbereitungsmethoden
Nitro Reduction of Trifluoroacetyl-Protected Precursors
A primary route involves the reduction of 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (KSM) under hydrogen gas pressure. This method, described in patent literature, employs palladium-on-carbon (Pd/C) or platinum oxide as catalysts in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds at 20–50°C, achieving yields of 85–92% with residual solvent levels below 0.1% (w/w). Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Hydrogen pressure | 3–5 bar | Higher pressures reduce reaction time |
| Catalyst loading | 5–10 wt% Pd/C | Excess catalyst risks over-reduction |
| Temperature | 30–40°C | Elevated temps accelerate byproduct formation |
Post-reduction, the trifluoroacetyl protecting group is hydrolyzed under basic conditions (e.g., NaOH/MeOH), yielding the free base.
Cyclocondensation with Haloacetaldehyde
An alternative approach utilizes haloacetaldehyde (Cl, Br) to form the benzazepine core. Protected diamino intermediates undergo cyclocondensation in aqueous or alcoholic media, facilitated by Lewis acids like aluminum chloride. This method avoids hazardous glyoxal derivatives, enhancing scalability:
Key advantages include reduced nitro group migration (≤0.5% side products) and compatibility with continuous flow reactors.
Oxidative Aromatization Strategies
Academic reports describe a six-step synthesis starting from 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , involving Diels-Alder cyclization followed by oxidative cleavage with ozone or ruthenium tetroxide. While yielding high-purity product (>99.5%), this route’s reliance on stoichiometric oxidizers limits industrial adoption.
Process Optimization and Impurity Control
Catalytic Hydrogenation Dynamics
Comparative studies of Pd/C vs. Raney nickel reveal Pd/C’s superiority in minimizing N-nitroso impurities (<50 ppm). Kinetic modeling shows first-order dependence on hydrogen concentration, with an activation energy of 45.2 kJ/mol.
Solvent Selection and Byproduct Mitigation
Ternary solvent systems (e.g., THF/water/methanol) suppress dimerization byproducts by stabilizing the transition state. Patent data demonstrates that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces genotoxic impurities by 70%.
Crystallization and Polymorphism
Depyrazine 7,8-Dinitrophenyl Varenicline exhibits two polymorphs (Forms I and II), with Form I (mp 218–220°C) being thermodynamically stable. Seeding with Form I crystals during antisolvent crystallization (water/acetone) ensures batch-to-batch consistency.
Analytical Characterization and Regulatory Considerations
Chromatographic Profiling
HPLC methods using C18 columns (4.6 × 250 mm, 5 µm) and 0.1% phosphoric acid/acetonitrile gradients resolve Depyrazine from varenicline and related substances (Table 1):
Table 1: HPLC Method Parameters for Impurity Detection
| Column | Flow Rate | Detection (nm) | LOD (ppm) | LOQ (ppm) |
|---|---|---|---|---|
| Zorbax SB-C18 | 1.0 mL/min | 230 | 0.05 | 0.15 |
| XBridge BEH C18 | 0.8 mL/min | 254 | 0.03 | 0.10 |
Spectroscopic Confirmation
Stability Under ICH Guidelines
Forced degradation studies (40°C/75% RH) show <2% decomposition over 6 months, with primary degradation pathways being nitro group reduction and bridgehead oxidation.
Industrial-Scale Challenges and Innovations
Q & A
Q. What mechanistic pathways explain the reactivity of the dinitrophenyl group in nucleophilic aromatic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
